1-Bromo-5-butoxy-2-chloro-4-nitrobenzene

Vue d'ensemble

Description

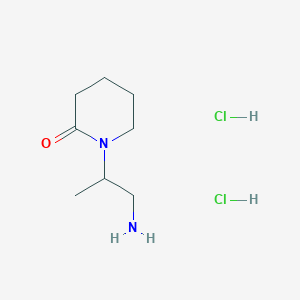

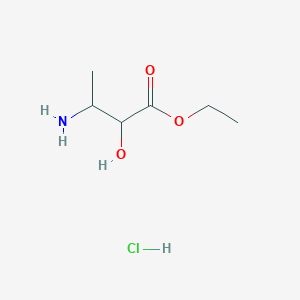

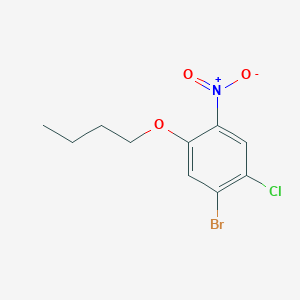

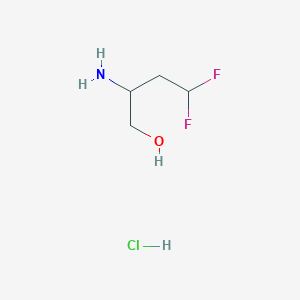

“1-Bromo-5-butoxy-2-chloro-4-nitrobenzene” is a chemical compound with the CAS Number: 1393442-61-9 . It has a molecular weight of 308.56 and its IUPAC name is 1-bromo-5-butoxy-2-chloro-4-nitrobenzene .

Molecular Structure Analysis

The InChI code for “1-Bromo-5-butoxy-2-chloro-4-nitrobenzene” is 1S/C10H11BrClNO3/c1-2-3-4-16-10-5-7(11)8(12)6-9(10)13(14)15/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Ultrasound-Assisted Organic Synthesis

Research indicates that ultrasound-assisted organic synthesis can be a valuable technique in the preparation of nitro aromatic ethers, including compounds similar to 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene. Harikumar and Rajendran (2014) detailed the enhanced synthesis of 1-butoxy-4-nitrobenzene through ultrasound irradiation, highlighting the method's efficiency and potential in organic synthesis processes (Harikumar & Rajendran, 2014).

Halogenation and Catalysis

Bovonsombat and Mcnelis (1993) explored the halogenation of polyalkylbenzenes, demonstrating the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene. Their work provides insight into the halogenation process, potentially applicable to compounds like 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene (Bovonsombat & Mcnelis, 1993).

X-ray Crystallography and Molecular Structure Analysis

Mroz et al. (2020) conducted a detailed analysis of anisotropic displacement parameters in isomorphous compounds closely related to 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene. Their findings emphasize the importance of experimental precision and the complexity of theoretical predictions in molecular structure analysis (Mroz et al., 2020).

Reaction Mechanisms and Intermediates

Gold, Miri, and Robinson (1980) investigated the role of sodium borohydride in nucleophilic aromatic substitution reactions, revealing intricate mechanisms and intermediate stages. This study provides a foundational understanding of reaction dynamics that could be pertinent to compounds such as 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene (Gold et al., 1980).

Ionic Liquids and Radical Anion Reactivity

Ernst et al. (2013) highlighted the unique reactivity of radical anions of 1-bromo-4-nitrobenzene in ionic liquids, marking a significant departure from behavior observed in conventional solvents. This research could guide future studies on the reactivity and application of related compounds in novel solvent systems (Ernst et al., 2013).

Polymer Solar Cells and Charge Transfer Complexes

Fu et al. (2015) discovered that the introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells significantly enhanced device performance. Their work underscores the importance of charge transfer complexes in improving power conversion efficiency, relevant for solar energy applications (Fu et al., 2015).

Safety And Hazards

While specific safety and hazard information for “1-Bromo-5-butoxy-2-chloro-4-nitrobenzene” was not found, similar compounds like 1-Bromo-4-chloro-2-nitrobenzene are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propriétés

IUPAC Name |

1-bromo-5-butoxy-2-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO3/c1-2-3-4-16-10-5-7(11)8(12)6-9(10)13(14)15/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUDUXNZIDETDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-butoxy-2-chloro-4-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)

![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)